molecular formula C9H6ClNO2S B2373420 4-Methoxycarbonyl-2-chlorophenylisothiocyanate CAS No. 1027513-26-3

4-Methoxycarbonyl-2-chlorophenylisothiocyanate

Cat. No.: B2373420
CAS No.: 1027513-26-3
M. Wt: 227.66
InChI Key: CABURNPHEZMYSJ-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2-chlorophenylisothiocyanate is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol . . This compound is characterized by the presence of a methoxycarbonyl group, a chlorine atom, and an isothiocyanate group attached to a benzene ring.

Scientific Research Applications

4-Methoxycarbonyl-2-chlorophenylisothiocyanate has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate typically involves the reaction of 4-methoxycarbonyl-2-chlorophenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:

4-Methoxycarbonyl-2-chlorophenylamine+ThiophosgeneThis compound\text{4-Methoxycarbonyl-2-chlorophenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} 4-Methoxycarbonyl-2-chlorophenylamine+Thiophosgene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyl-2-chlorophenylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can react with nucleophiles, such as amines, to form corresponding thiourea derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to facilitate these reactions.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products

The major products formed from reactions with this compound include thiourea derivatives, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-2-chlorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of thiourea derivatives. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylisothiocyanate
  • 2-Chlorophenylisothiocyanate
  • 4-Methoxyphenylisothiocyanate

Comparison

4-Methoxycarbonyl-2-chlorophenylisothiocyanate is unique due to the presence of both a methoxycarbonyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s electrophilicity and reactivity in substitution reactions.

Properties

IUPAC Name

methyl 3-chloro-4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABURNPHEZMYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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